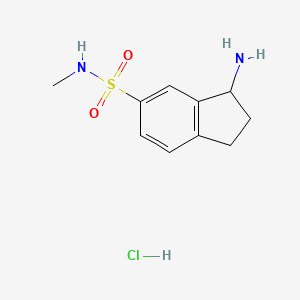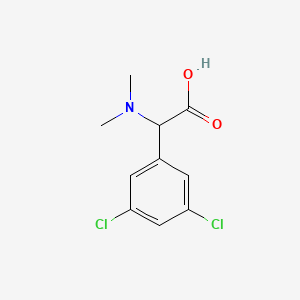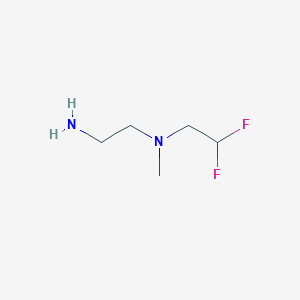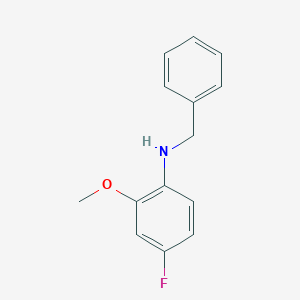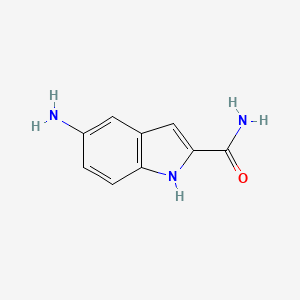
3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Substituted pyrazoles could have various functional groups, including bromo and methylphenyl groups .
Molecular Structure Analysis
The molecular structure of a pyrazole compound depends on its substituents. For example, a 4-bromo-3-methyl-1H-pyrazole has a bromine atom at the 4-position and a methyl group at the 3-position .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions, including nucleophilic substitutions and additions, depending on their substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrazole compound depend on its specific substituents. For example, 4-bromo-3-methyl-1H-pyrazole is a solid at room temperature and is soluble in methanol .Applications De Recherche Scientifique
Synthesis of Novel Compounds
The research has led to the synthesis of novel compounds through electrochemically induced multicomponent transformations and other synthetic methodologies. These compounds have been studied for their potential in biomedical applications, particularly for the regulation of inflammatory diseases. This is exemplified by the work of Ryzhkova et al. (2020), who developed a compound with potential for different biomedical applications, particularly in regulating inflammatory diseases, through a careful investigation involving 3-methylbenzaldehyde and other components (Ryzhkova, Ryzhkov, & Elinson, 2020).
Potential NLO Materials
Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates synthesized for optical nonlinearity studies show significant potential as optical limiting applications. Chandrakantha et al. (2013) found that certain compounds with carboxylic acid group and ester substituent exhibit maximum nonlinearity, indicating their suitability for optical limiting applications (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
Functionalization Reactions
Studies on functionalization reactions of pyrazole-carboxylic acid derivatives have been conducted to understand their chemical reactivity and to create novel compounds. Yıldırım and Kandemirli (2006) explored the reactions of 1H-pyrazole-3-carboxylic acid and its acid chloride with various aminophenols, resulting in the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, which could have various applications in material science and pharmaceuticals (Yıldırım & Kandemirli, 2006).
Nonlinear Optical Properties and Computational Applications
Kanwal et al. (2022) synthesized pyrazole-thiophene-based amide derivatives and explored their nonlinear optical (NLO) properties through DFT calculations. This research highlights the potential of such compounds in developing materials with desirable electronic and optical properties (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad, & Shah, 2022).
Antifungal Activity
A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested for their antifungal activity against several phytopathogenic fungi, indicating the potential use of such compounds in agriculture and pharmaceuticals for controlling fungal infections (Du, Tian, Yang, Li, Li, Jia, Che, Wang, & Qin, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-2-(4-methylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-2-4-8(5-3-7)14-9(11(15)16)6-10(12)13-14/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYPULGTVDTREQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




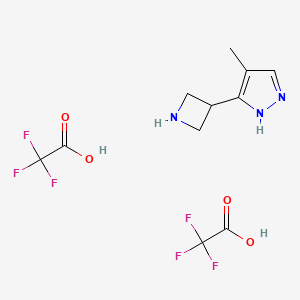
![(E)-Tert-butyl 5-(3-methoxy-3-oxoprop-1-EN-1-YL)-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B1528571.png)
![Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-YL)carbamate](/img/structure/B1528574.png)

![3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)](/img/structure/B1528578.png)
